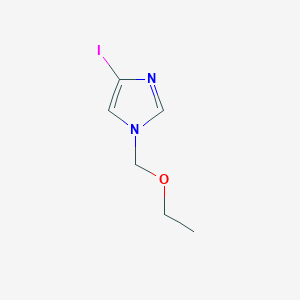
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Übersicht
Beschreibung
Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is a chemical compound with the CAS number 1795-31-9 . It is related to the hydroxy functional group (C–O–H) found in all alcohols . If a silanol contains one or more organic residues, it is an organosilanol .
Synthesis Analysis
Silanols are generally synthesized by hydrolysis of halosilanes, alkoxysilanes, or aminosilanes . Chlorosilanes are the most common reactants . The hydrolysis of fluorosilanes requires more forcing reagents, i.e., alkali . An alternative route involves oxidation of hydrosilanes . A wide range of oxidants have been employed including air, peracids, dioxiranes, and potassium permanganate (for hindered silanes) .Molecular Structure Analysis
The molecular formula of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is C9H27O4PSi3 . The Si–O bond distance is typically about 1.65 Å . In the solid state, silanols engage in hydrogen bonding .Chemical Reactions Analysis
Silanols condense to give disiloxanes . The conversions of silyl halides, acetates, and ethers to siloxanes proceed via silanols . The sol-gel process, which entails the conversion of, for example, Si(OEt)4 into hydrated SiO2, proceeds via silanol intermediates .Safety and Hazards
Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation (H315) and serious eye irritation (H319) . In case of skin contact, wash with plenty of water and consult a doctor . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Continue rinsing and consult a doctor .
Eigenschaften
IUPAC Name |
phosphorous acid;triethyl(hydroxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H16OSi.H3O3P/c3*1-4-8(7,5-2)6-3;1-4(2)3/h3*7H,4-6H2,1-3H3;1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSQFHNSRMXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.OP(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H51O6PSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776227 | |
| Record name | Phosphorous acid--triethylsilanol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite | |
CAS RN |
1641-50-5 | |
| Record name | Phosphorous acid--triethylsilanol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-](/img/structure/B3244862.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 6-chloro-](/img/structure/B3244869.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene](/img/structure/B3244889.png)




